5,6-Dimethoxy-2-[(oxan-2-yl)methyl]-2H-indazole
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Overview
Description
5,6-Dimethoxy-2-[(oxan-2-yl)methyl]-2H-indazole is a chemical compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. The presence of methoxy groups and an oxan-2-ylmethyl substituent in the structure of this compound contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethoxy-2-[(oxan-2-yl)methyl]-2H-indazole typically involves the reaction of 5,6-dimethoxyindazole with an appropriate oxan-2-ylmethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures. The choice of base, such as potassium carbonate or sodium hydride, plays a crucial role in facilitating the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethoxy-2-[(oxan-2-yl)methyl]-2H-indazole can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The indazole ring can be reduced under catalytic hydrogenation conditions.
Substitution: The oxan-2-ylmethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced indazole derivatives.
Substitution: Formation of substituted indazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,6-Dimethoxy-2-[(oxan-2-yl)methyl]-2H-indazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of methoxy groups and the oxan-2-ylmethyl substituent can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM): An organic triazine derivative used for activation of carboxylic acids.
Lipopolysaccharides: Natural compounds with complex structures, consisting of polysaccharide and lipid components.
Uniqueness
5,6-Dimethoxy-2-[(oxan-2-yl)methyl]-2H-indazole is unique due to its specific substitution pattern and the presence of both methoxy groups and an oxan-2-ylmethyl group. This unique structure contributes to its distinct chemical properties and potential biological activities, setting it apart from other indazole derivatives and similar compounds.
Properties
CAS No. |
58522-49-9 |
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Molecular Formula |
C15H20N2O3 |
Molecular Weight |
276.33 g/mol |
IUPAC Name |
5,6-dimethoxy-2-(oxan-2-ylmethyl)indazole |
InChI |
InChI=1S/C15H20N2O3/c1-18-14-7-11-9-17(10-12-5-3-4-6-20-12)16-13(11)8-15(14)19-2/h7-9,12H,3-6,10H2,1-2H3 |
InChI Key |
BTDYYEBCKXUPNS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CN(N=C2C=C1OC)CC3CCCCO3 |
Origin of Product |
United States |
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